
6-Chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-3-(3,4-dihidro-2H-pirrol-5-il)-2-metilpiridina es un compuesto heterocíclico que contiene tanto anillos de piridina como de pirrol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Cloro-3-(3,4-dihidro-2H-pirrol-5-il)-2-metilpiridina normalmente implica la reacción de 6-cloro-2-metilpiridina con un derivado de pirrol adecuado bajo condiciones específicas. La reacción puede requerir el uso de catalizadores, disolventes y temperaturas controladas para lograr el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como purificación, cristalización y control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Cloro-3-(3,4-dihidro-2H-pirrol-5-il)-2-metilpiridina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los anillos de piridina o pirrol.
Sustitución: El átomo de cloro en el compuesto puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de N-óxido de piridina, mientras que las reacciones de sustitución pueden producir varios compuestos de piridina sustituidos.
Aplicaciones Científicas De Investigación
6-Cloro-3-(3,4-dihidro-2H-pirrol-5-il)-2-metilpiridina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como compuesto líder en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-3-(3,4-dihidro-2H-pirrol-5-il)-2-metilpiridina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, lo que lleva a cambios en su actividad y función. Las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a 6-Cloro-3-(3,4-dihidro-2H-pirrol-5-il)-2-metilpiridina incluyen:
- 3-(3,4-Dihidro-2H-pirrol-5-il)-1H-indol
- Ácido 4-(3,4-dihidro-2H-pirrol-5-ilamino)butanoico
- 5-Hidroxi-3,4-dimetil-4-fenil-3,4-dihidro-2H-pirrol-2-ona
Unicidad
La unicidad de 6-Cloro-3-(3,4-dihidro-2H-pirrol-5-il)-2-metilpiridina radica en su combinación específica de anillos de piridina y pirrol, junto con la presencia de un átomo de cloro. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
6-chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine |
InChI |
InChI=1S/C10H11ClN2/c1-7-8(4-5-10(11)13-7)9-3-2-6-12-9/h4-5H,2-3,6H2,1H3 |
Clave InChI |
VNVRFAATVPZUHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)Cl)C2=NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


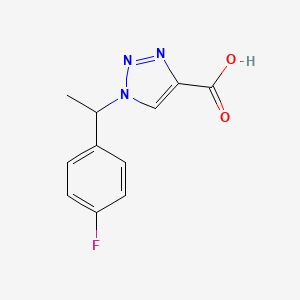
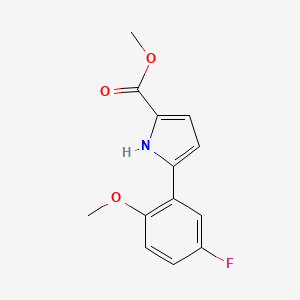
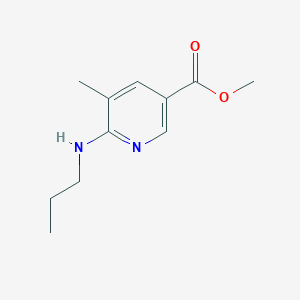





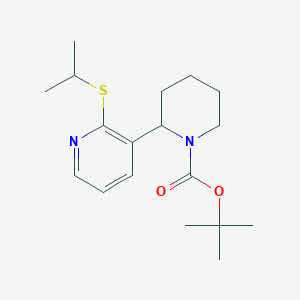
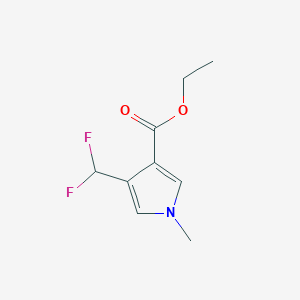
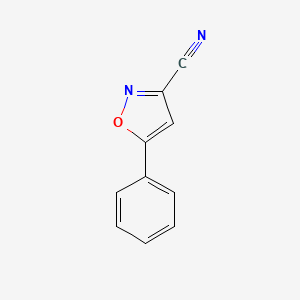
![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)
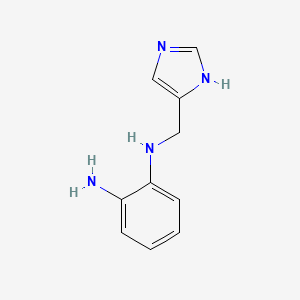
![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
